Furamidine-d8

Stable Isotope Labeling LC-MS/MS Internal Standard

Furamidine-d8 is the octadeuterated analogue of furamidine (DB75), engineered as the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis. With a molecular weight shift to 312.4 Da, it co-elutes with the target analyte while enabling unambiguous mass spectrometric differentiation, correcting for matrix effects and analyte recovery that non-isotopic standards cannot address. This compound is essential for accurate furamidine quantification in ADME studies, therapeutic drug monitoring in trypanosomiasis clinical trials, prodrug conversion assays for pafuramidine (DB289), and PRMT1/TDP-1 target engagement experiments. Choose this ≥98% purity SIL-IS to ensure regulatory-grade bioanalytical data integrity.

Molecular Formula C18H16N4O
Molecular Weight 312.4 g/mol
CAS No. 336786-81-3
Cat. No. B138740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuramidine-d8
CAS336786-81-3
Synonyms4,4’-(2,5-Furandiyl)bisbenzenecarboximidamide;  2,5-Bis(4-amidinophenyl)furan-d8;  2,5-Bis(4-guanylphenyl)furan-d8;  NSC 305831-d8; 
Molecular FormulaC18H16N4O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N
InChIInChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyZJHZBDRZEZEDGB-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furamidine-d8 (CAS 336786-81-3) for Bioanalysis: The Deuterated Internal Standard of the Antiparasitic DB75


Furamidine-d8 is the octadeuterated analogue of furamidine (DB75), an aromatic diamidine with demonstrated activity against trypanosomiasis and protein arginine methyltransferase 1 (PRMT1) [1]. The compound is a stable isotope-labeled internal standard (SIL-IS), specifically designed for the accurate quantification of furamidine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Unlabeled Furamidine Cannot Replace Furamidine-d8 in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, unlabeled furamidine and its deuterated counterpart, furamidine-d8, are chemically indistinguishable, yet their differing molecular weights (304.3 Da vs 312.4 Da) are essential for mass spectrometric differentiation [1]. Substituting furamidine-d8 with unlabeled furamidine as an internal standard would introduce a non-isotopic, and thus non-analogous, reference compound, compromising the correction for matrix effects and analyte recovery [2]. This substitution would directly violate the foundational principles of isotope dilution mass spectrometry, leading to inaccurate and unreliable quantification of the target analyte [2].

Quantifiable Differentiation of Furamidine-d8 Against Primary Comparators


Isotopic Purity and Molecular Weight: Furamidine-d8 vs. Unlabeled Furamidine

Furamidine-d8 is differentiated from its unlabeled parent, furamidine (DB75), by the substitution of eight hydrogen atoms with deuterium, resulting in a distinct molecular weight shift of +8.0 Da. This mass difference is the foundational requirement for its use as an internal standard in LC-MS/MS [1].

Stable Isotope Labeling LC-MS/MS Internal Standard

Quantification of DB75 in Kidney Tissues: HPLC-MS/MS with DB75-d8 as Internal Standard

In a validated HPLC-MS/MS method for quantifying the active metabolite DB75 in kidney tissues, furamidine-d8 was employed as the internal standard. The method achieved a lower limit of quantification (LLOQ) of 100 nM, demonstrating the high sensitivity and precision achievable with this deuterated standard [1].

Tissue Quantification HPLC-MS/MS Pharmacokinetics

Superior In Vivo Antiparasitic Efficacy of Furamidine vs. Pentamidine

In three different murine models of first-stage human African trypanosomiasis (HAT), furamidine (DB75) demonstrated superior therapeutic activity compared to the clinically used diamidine, pentamidine, when administered at comparable doses [1].

Antiparasitic Trypanosomiasis In Vivo Efficacy

PRMT1 Inhibition Selectivity Profile of Furamidine

Furamidine is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1), with an IC50 of 9.4 μM. It demonstrates selectivity over related methyltransferases, which is a key differentiating factor for its use as a chemical probe in epigenetic research [1].

PRMT1 Inhibitor Selectivity Cancer Research

Potent Inhibition of TDP-1 by Furamidine

Beyond its role as a PRMT1 inhibitor, furamidine is also a potent inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP-1), a DNA repair enzyme. It exhibits a low micromolar IC50, making it a valuable tool for studying DNA damage response pathways [1].

TDP-1 Inhibitor DNA Repair Cancer

Primary Research and Industrial Applications for Furamidine-d8


Quantitative Bioanalysis of Furamidine in Pharmacokinetic and Toxicology Studies

Furamidine-d8 is the definitive internal standard for LC-MS/MS methods aimed at quantifying furamidine (DB75) in biological matrices. This is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of furamidine and its prodrugs in preclinical models, as well as for therapeutic drug monitoring in clinical trials for diseases like human African trypanosomiasis [1].

Method Development and Validation for Dicationic Drug Quantification

As a representative aromatic diamidine, furamidine-d8 is used to develop and validate robust bioanalytical methods for this class of compounds. Its use as an internal standard helps overcome challenges associated with the high polarity and potential for nonspecific binding of dicationic drugs to laboratory consumables, ensuring accurate and reproducible results [1].

In Vitro Studies of PRMT1 and TDP-1 Enzyme Inhibition

Researchers investigating the roles of PRMT1 in epigenetic regulation or TDP-1 in DNA repair can use furamidine-d8 as a mass spectrometry-friendly internal standard. This allows for precise quantification of furamidine concentrations in cell culture media or cell lysates, enabling accurate determination of dose-response relationships and target engagement in cellular assays [2].

Metabolism and Prodrug Conversion Studies

In studies investigating the conversion of the antiparasitic prodrug pafuramidine (DB289) to its active metabolite furamidine (DB75), furamidine-d8 serves as an essential internal standard. It enables the accurate and simultaneous quantification of the active drug generated in various biological systems, which is crucial for understanding the prodrug's pharmacokinetics and pharmacodynamics [1].

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